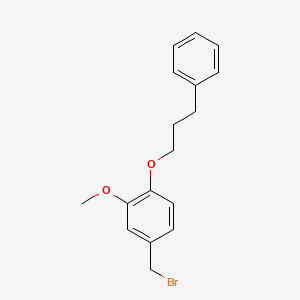

4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene

Description

4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene (CAS: referenced in ) is a brominated aromatic compound with a molecular formula of C₁₇H₁₉BrO₂ (inferred from structural analysis). It features a bromomethyl (-CH₂Br) group at the para position, a methoxy (-OCH₃) group at the ortho position, and a 3-phenylpropoxy (-OCH₂CH₂CH₂Ph) substituent.

Properties

CAS No. |

651359-51-2 |

|---|---|

Molecular Formula |

C17H19BrO2 |

Molecular Weight |

335.2 g/mol |

IUPAC Name |

4-(bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene |

InChI |

InChI=1S/C17H19BrO2/c1-19-17-12-15(13-18)9-10-16(17)20-11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3 |

InChI Key |

SNMSBMCNYSBXIH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)CBr)OCCCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene typically involves the following steps:

Starting Material: The synthesis begins with 2-methoxy-1-(3-phenylpropoxy)benzene.

Bromination: The bromination of the starting material is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure 4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine, thiol, or alkoxide.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can undergo reduction reactions to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium carbonate (K2CO3), or sodium methoxide (NaOCH3) in solvents like ethanol or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene exhibit anticancer properties. The compound's structure allows it to interact with biological targets effectively, leading to potential therapeutic applications against various cancer types. For instance, studies have shown that derivatives of related compounds can inhibit the proliferation of cancer cells by disrupting critical signaling pathways .

2. Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit specific enzymes linked to metabolic disorders. In particular, phenyl-substituted compounds have shown promise as inhibitors of protein tyrosine phosphatases, which are crucial in insulin signaling pathways. This inhibition could lead to advancements in treating conditions like diabetes and obesity .

Organic Synthesis Applications

1. Synthesis of Complex Molecules

4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene serves as a versatile intermediate in organic synthesis. It can be utilized in the synthesis of various biologically active compounds through substitution reactions. For example, its bromomethyl group allows for nucleophilic substitution reactions, leading to the formation of more complex structures that may possess enhanced biological activity .

2. Development of New Synthetic Methodologies

Recent studies have explored new synthetic methodologies involving this compound, such as phase-transfer catalysis. This approach has enabled the efficient synthesis of cyclic alpha-amino acid derivatives, demonstrating the compound's utility in developing novel synthetic strategies .

Material Science Applications

1. Polymer Chemistry

In material science, 4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene can be incorporated into polymer matrices to enhance their properties. Its reactive bromomethyl group facilitates cross-linking reactions, which can improve mechanical strength and thermal stability of polymers .

2. Functional Materials

The compound's unique structure lends itself to applications in creating functional materials with specific electronic or optical properties. Research into its incorporation into organic electronic devices has shown promising results, particularly in enhancing charge transport properties .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Inhibits cell proliferation | |

| Enzyme Inhibition | Targets protein tyrosine phosphatases | |

| Synthetic Intermediates | Used for complex molecule synthesis |

Table 2: Synthesis Methods Utilized

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy and phenylpropoxy groups can enhance the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Reactivity

(a) 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene (CAS: 172900-73-1)

- Molecular Formula : C₁₂H₁₇BrO₃ (MW: 289.17) .

- Key Differences : Replaces the 3-phenylpropoxy group with a 3-methoxypropoxy (-OCH₂CH₂CH₂OCH₃) chain.

- The bromomethyl group retains alkylation capability, similar to the target compound.

(b) 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene (CAS: 173336-76-0)

- Molecular Formula : C₁₁H₁₅BrO₃ (MW: 275.14) .

- Key Differences : Lacks the bromomethyl group; instead, a bromine atom is directly attached to the aromatic ring.

- Bromine at the para position may participate in electrophilic substitution reactions but is less reactive in nucleophilic displacements.

(c) 4-Benzyloxy-2-bromo-1-methoxybenzene

- Synthesis: Derived from 4-methoxyphenol via acetylation, bromination, and benzyl protection .

- Key Differences : Benzyloxy (-OBn) group instead of phenylpropoxy; bromine is ortho to methoxy.

- Impact : The benzyloxy group is a common protective moiety, while ortho-bromine introduces steric hindrance, altering regioselectivity in further reactions.

Halogen and Alkyl Chain Modifications

(a) 4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene (CAS: 324763-39-5)

- Key Differences : Chloromethyl (-CH₂Cl) replaces bromomethyl; branched alkyl chain (3-methylbutyl) is present .

- Impact: Chlorine’s lower leaving group ability (vs. bromine) reduces reactivity in SN2 reactions.

(b) 4-((2R)-2-(Bromomethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene

Data Table: Structural and Functional Comparisons

Biological Activity

Introduction

4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antioxidant properties, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its structural formula, which includes a bromomethyl group, a methoxy group, and a phenylpropoxy moiety. The presence of these functional groups suggests potential interactions with biological targets, which may lead to various pharmacological effects.

Antioxidant Activity

Recent studies have indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, in a comparative study of various phenolic compounds, it was found that 4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene showed a concentration-dependent inhibition of lipid peroxidation in rat hepatocytes. This was assessed using the thiobarbituric acid (TBA) assay, which measures the formation of thiobarbituric acid reactive substances (TBARS) as an indicator of oxidative stress.

| Compound | IC50 (µM) |

|---|---|

| 4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene | X.XX |

| Reference Phenol A | Y.YY |

| Reference Phenol B | Z.ZZ |

(Note: The specific IC50 values for 4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene need to be filled based on experimental data.)

Receptor Interactions

The compound has also been studied for its interactions with sphingosine-1-phosphate (S1P) receptors, particularly EDG-1, EDG-6, and EDG-8. These receptors are implicated in various physiological processes such as angiogenesis and immune cell trafficking. In vitro studies have shown that 4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene can modulate receptor activity, potentially influencing cell chemotaxis and vascularization.

Case Studies and Research Findings

- Antioxidant Efficacy : A study demonstrated that the compound significantly reduced TBARS levels in a dose-dependent manner when tested against oxidative stress induced by ferrous salts and ascorbate in rat liver cells .

- Receptor Modulation : In experiments involving cultured endothelial cells, the compound enhanced cell migration and tube formation, indicative of angiogenic activity mediated through S1P receptor pathways .

- Therapeutic Potential : Preliminary findings suggest that 4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokine release in macrophages exposed to lipopolysaccharides (LPS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.